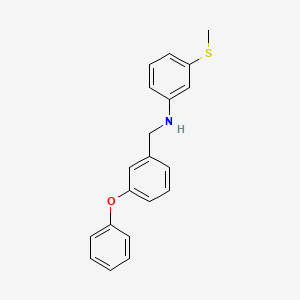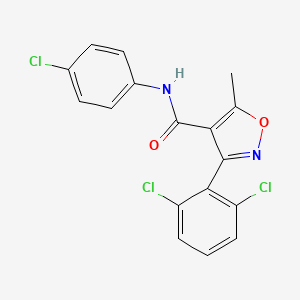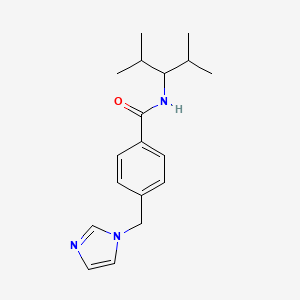
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide, also known as Etizolam, is a synthetic drug belonging to the thienodiazepine class. It is a psychoactive substance that is commonly used for its anxiolytic and sedative effects. Etizolam is a popular research chemical due to its unique properties and potential therapeutic applications.
作用機序
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide acts on the central nervous system by binding to the benzodiazepine site on the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a higher affinity for the GABA-A receptor than traditional benzodiazepines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide are well-documented. It has been shown to reduce anxiety and induce sedation in animal models. It also has anticonvulsant and muscle relaxant properties. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a short half-life, which makes it useful for acute treatment of anxiety and insomnia.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available for purchase. It has also been extensively studied, and its properties are well-documented. However, there are also limitations to using 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide in lab experiments. Its psychoactive properties can make it difficult to control for variables, and its short half-life can make it challenging to study long-term effects.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. There is also potential for its use in the treatment of epilepsy and alcohol withdrawal syndrome. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide use and its potential for abuse.
合成法
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-ethyl-2-phenylmalonamide with 4-chlorobenzyl chloride in the presence of a base. The resulting compound is then treated with pyrrolidine to form the final product, 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide. This synthesis method has been well-established and is commonly used to produce 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide for research purposes.
科学的研究の応用
2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These properties make it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 2-(4-chlorophenyl)-N-(2-ethylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-2-14-6-3-4-7-17(14)21-19(23)22-13-5-8-18(22)15-9-11-16(20)12-10-15/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPAHHKPZURJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isobutyl-2-piperazinyl)ethanol](/img/structure/B6040385.png)
![4-bromo-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6040392.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6040404.png)

![8-(4-fluorobenzoyl)-11a,11b-dihydro-8H-pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinoline-9,11(8aH,10H)-dione](/img/structure/B6040424.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)
![(cyclobutylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6040447.png)
![ethyl 4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6040467.png)
![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)
![3-ethyl-5-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6040478.png)